molecular formula C23H22N6O5 B2873497 N-(4-((2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1207048-92-7

N-(4-((2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B2873497
CAS RN: 1207048-92-7
M. Wt: 462.466
InChI Key: SWTQNTQLFAZCBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each targeting a different functional group. For example, the furan ring could be synthesized using a Paal-Knorr Furan Synthesis . The pyridazine ring could be formed through a series of reactions involving hydrazine and a diketone. The carbamoyl group could be introduced through a reaction with an isocyanate .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and pyridazine rings would introduce aromaticity into the structure, which could affect the compound’s reactivity and stability .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups it contains. For example, the furan ring is known to undergo reactions with electrophiles due to the electron-rich nature of the oxygen atom . The carbamoyl group could undergo hydrolysis under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of multiple aromatic rings could increase the compound’s stability and affect its solubility in various solvents .

Scientific Research Applications

Synthesis and Antibacterial Activity

  • Research involving the synthesis of novel compounds with furan and pyrazole derivatives has shown potential antibacterial activity. For example, compounds synthesized from reactions involving furan-2-carbohydrazides and hydrazine hydrate have been tested for their antibacterial properties, indicating the role of such molecules in developing new antimicrobial agents (Aghekyan et al., 2020).

Heterocyclic Chemistry and Drug Synthesis

  • The chemical reactions and syntheses of heterocyclic compounds, including those with pyrazole and furan components, are crucial for pharmaceutical development. Studies have detailed the synthesis of various heterocycles attached or fused to the furan moiety, aiming to investigate their pharmacological activities in future research (El‐Dean et al., 2018).

Anticancer and Antiprotozoal Applications

  • Some furan and pyrazole derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against cancer cells, such as Ehrlich Ascites Carcinoma (EAC) cells, showcasing the potential for these compounds in anticancer treatments (Hassan et al., 2014). Additionally, novel dicationic imidazo[1,2-a]pyridines with furan components have shown significant antiprotozoal activity, further emphasizing the therapeutic potential of such chemical frameworks (Ismail et al., 2004).

Antimicrobial Activity

  • The synthesis of compounds from visnaginone, which shares some structural similarity with the compound , has led to the discovery of potentially bioactive compounds with antibacterial, antiurease, and antioxidant activities, highlighting the broad spectrum of biological activities these molecules may possess (Sokmen et al., 2014).

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and reactivity. It could be of interest in medicinal chemistry, materials science, or as a building block in organic synthesis .

properties

IUPAC Name

N-[4-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethylcarbamoyl]phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O5/c1-28-14-17(23(27-28)33-2)22(32)25-16-7-5-15(6-8-16)21(31)24-11-12-29-20(30)10-9-18(26-29)19-4-3-13-34-19/h3-10,13-14H,11-12H2,1-2H3,(H,24,31)(H,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTQNTQLFAZCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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